molecular formula C9H11ClF3N B6189361 2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride CAS No. 2639439-12-4

2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride

Cat. No.: B6189361
CAS No.: 2639439-12-4
M. Wt: 225.6
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Description

2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12F3NHCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3,4-trifluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(2,3,4-trifluorophenyl)propan-2-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-trifluorophenyl)propan-2-amine hydrochloride
  • 2-(4-fluorophenyl)propan-2-amine hydrochloride

Uniqueness

2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other fluorinated phenylpropanamines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research.

Properties

CAS No.

2639439-12-4

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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